molecular formula C16H22N6OS B12227731 4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12227731
M. Wt: 346.5 g/mol
InChI Key: IBVGNCMMCOMDMI-UHFFFAOYSA-N
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Description

4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps. One common approach is to start with the formation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate . The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative. Finally, the pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

What sets 4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine apart is its unique combination of functional groups and rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H22N6OS

Molecular Weight

346.5 g/mol

IUPAC Name

3-methyl-5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H22N6OS/c1-12-19-16(24-20-12)22-6-4-21(5-7-22)15-10-14(17-11-18-15)13-2-8-23-9-3-13/h10-11,13H,2-9H2,1H3

InChI Key

IBVGNCMMCOMDMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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